
Sorbamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sorbamide can be synthesized through the reaction of sorbic acid with ammonia or amines under controlled conditions. The reaction typically involves the formation of an amide bond between the carboxyl group of sorbic acid and the amino group of ammonia or an amine .
Industrial Production Methods
In industrial settings, this compound is produced using a similar approach but on a larger scale. The process involves the continuous feeding of sorbic acid and ammonia into a reactor, where the reaction takes place under optimized temperature and pressure conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Sorbamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amides.
Substitution: This compound can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted amides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Sorbamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.
Industry: This compound is used in coatings and polymer formulations to improve their properties
Mecanismo De Acción
The mechanism of action of sorbamide involves its interaction with specific molecular targets. For instance, in biological systems, this compound derivatives can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
Sorbate Esters: These compounds are similar in structure and are used in similar applications, such as coatings and polymer formulations.
Morpholine-Based Analogs: These analogs incorporate a morpholine moiety and are studied for their biological activities.
Uniqueness of Sorbamide
This compound is unique due to its conjugated diene structure, which allows it to participate in a wide range of chemical reactions.
Propiedades
Número CAS |
821-00-1 |
|---|---|
Fórmula molecular |
C6H9NO |
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
(2E,4E)-hexa-2,4-dienamide |
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H2,7,8)/b3-2+,5-4+ |
Clave InChI |
JPXCVMIARYLSGU-MQQKCMAXSA-N |
SMILES isomérico |
C/C=C/C=C/C(=O)N |
SMILES canónico |
CC=CC=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




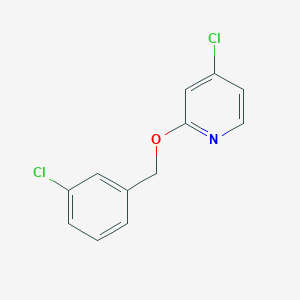
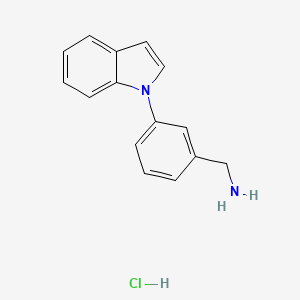


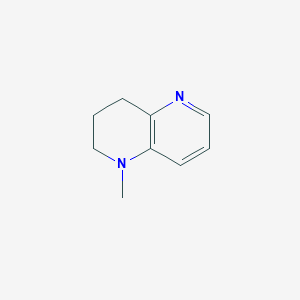


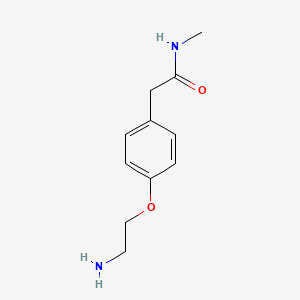
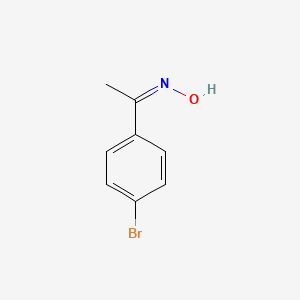
![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)
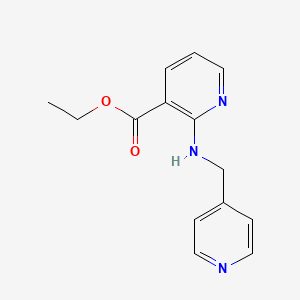
![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)
